4-Methyl-3H-benzooxazol-2-one

Overview

Description

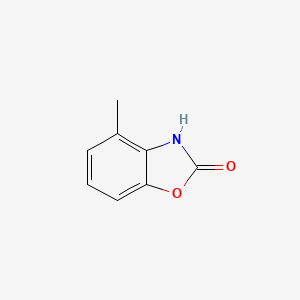

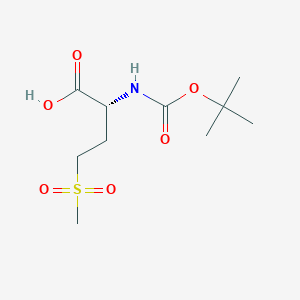

4-Methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of benzoxazolinone, which is a natural chemical produced by rye (Secale cereale) and has strong phytotoxic properties .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound is synthesized from the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux . The benzoxazinones then react with ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The oxazole ring contains a nitrogen (N) and an oxygen (O) atom. The methyl group (CH3) is attached to the 4th carbon of the benzene ring .Chemical Reactions Analysis

In its molecular structure, the hydrogen atom at the 3-position can undergo a methylolation reaction with formaldehyde, and the hydrogen at the 6-position of the benzene ring is easily replaced by chlorine . It is also easy to open the ring to generate 2-hydroxyphenylamino acid in a strong alkaline medium .Physical And Chemical Properties Analysis

This compound is a light pink solid with a molecular weight of 149.15 .Scientific Research Applications

Synthesis of Novel Compounds : Researchers have explored the synthesis of new compounds using 4-Methyl-3H-benzooxazol-2-one derivatives. For instance, Bhoi et al. (2016) described the one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were then screened for antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi, Borad, Pithawala, & Patel, 2016).

Group-Extraction Reagent for Metal Ions : Mirza and Nwabue (1981) examined 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one as a reagent for the detection and solvent extraction of metal ions, demonstrating its potential as a group-extraction reagent for the spectrophotometric determination of various trace elements (Mirza & Nwabue, 1981).

Antimicrobial Agents : Sharma et al. (2012) conducted a study on the synthesis of 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, which displayed profound antimicrobial activity. This research also included extensive quantitative structure-activity relationship (QSAR) studies to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).

Herbicidal Evaluation : Aibibuli et al. (2012) rationally designed and synthesized a series of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with phenoxy-methyl substituents. These compounds exhibited significant phytotoxicity against model plants, indicating their potential as herbicides (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).

Electrochemical Synthesis of New Derivatives : Moghaddam et al. (2006) studied the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone, leading to the electrochemical synthesis of a new benzofuran derivative. This research presents an environmentally friendly method for synthesizing such compounds (Moghaddam et al., 2006).

Synthesis of Quinazolinones and Benzoxazinones : Komar et al. (2020) utilized a green chemistry approach for the synthesis of quinazolinones and benzoxazinones, employing deep eutectic solvents and microwaves. This method aligns with the principles of sustainable chemistry (Komar, Molnar, Jukić, Glavaš-Obrovac, & Opačak-Bernardi, 2020).

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of pharmacological activities, including anticancer .

Mode of Action

Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown potent anticancer activity .

Biochemical Pathways

Benzoxazole derivatives have been reported to affect various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including anticancer effects .

Future Directions

While specific future directions for 4-Methyl-3H-benzooxazol-2-one were not found in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . This suggests that future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Methyl-3H-benzooxazol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound also interacts with fungal proteins, disrupting their normal function and leading to antifungal effects. Additionally, this compound has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a candidate for anticancer research .

Cellular Effects

The effects of this compound on cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In fungal cells, it interferes with membrane integrity and function. In cancer cells, this compound affects cell signaling pathways, leading to altered gene expression and inhibition of cell proliferation. It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong antimicrobial and antifungal activity, but its effectiveness can decrease due to degradation. Stability studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have indicated that the compound can have lasting effects on cellular function, including persistent inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant antimicrobial activity. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects include the minimum effective dose required to achieve antimicrobial activity without causing adverse effects. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and can be further processed by the body. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and other proteins. It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

properties

IUPAC Name |

4-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHIACMTGKKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

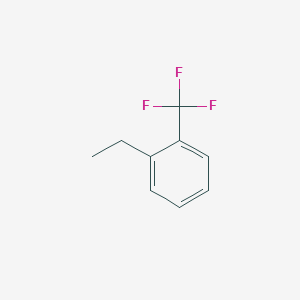

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

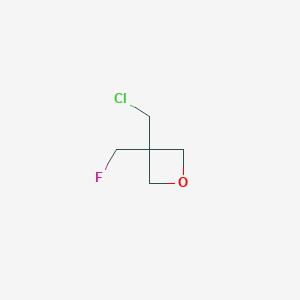

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)

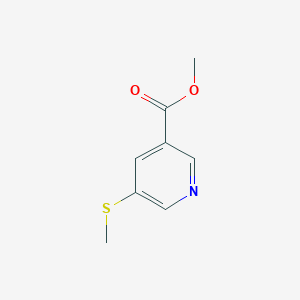

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

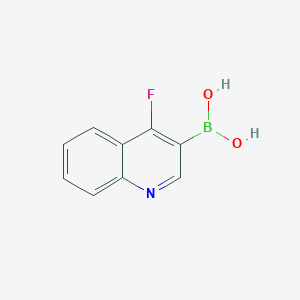

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)